N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-19-11-4-5-14-24(19)18-10-6-9-17(15-18)23-21(27)20(26)22-13-12-16-7-2-1-3-8-16/h6-7,9-10,15H,1-5,8,11-14H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVMCLIKOSKTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Binding : The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It might inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Cell Signaling Modulation : The compound may modulate signaling pathways that are critical for cell survival and proliferation.
Biological Activities
The compound has shown promising activities in several studies:
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For instance, a recent study reported an IC50 value of 8.48 µM after 24 hours of exposure, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . The mechanism appears to involve both apoptosis and necrosis, depending on the concentration used.
Pain Relief Efficacy
In animal models, the compound was tested for its antinociceptive effects. Results indicated a significant reduction in pain responses, suggesting potential use as an analgesic agent . Further studies are required to elucidate the precise pathways involved.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound against several pathogens. It was effective in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison Table
*Molecular weight calculated based on formula.
Key Observations from Comparative Analysis
Substituent-Driven Pharmacological Properties
- Cyclohexene vs. Benzodioxol/Quinolinyl (QOD): The target compound’s cyclohexene ethyl group () offers greater conformational flexibility compared to the rigid benzodioxol and tetrahydroquinolin moieties in QOD (). This flexibility may enhance binding to dynamic enzyme active sites.
- Oxopiperidin vs.
Electron-Withdrawing and Lipophilic Effects
- The trifluoromethylphenyl group in the piperidinyl analog () increases lipophilicity and metabolic stability due to the strong electron-withdrawing nature of CF₃, contrasting with the target’s oxopiperidin group, which balances hydrophilicity and hydrogen bonding.
- Indole and Pyridine Moieties () :
The indole carboxamide in ICD () and the pyridinyl group in Enamine’s building block () enable π-π stacking interactions, which are absent in the target compound. This suggests divergent binding mechanisms for indole-containing analogs.
Backbone Modifications and Solubility
Notes on Evidence Utilization
- Contradictions: No direct contradictions were found; evidence complements structural diversity in ethanediamide derivatives.
Preparation Methods
Cyclohexene Functionalization
Cyclohexene undergoes radical allylic bromination using N-bromosuccinimide (NBS) under UV light to yield 3-bromocyclohexene (Yield: 68–72%). Subsequent nucleophilic substitution with potassium phthalimide in DMF at 80°C produces 2-(cyclohex-1-en-1-yl)ethylphthalimide (Yield: 85%). Hydrazinolysis in ethanol liberates the primary amine:
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NBS, AIBN | CCl₄ | 0–5°C | 6 hr | 70% |
| 2 | K-Phthalimide | DMF | 80°C | 12 hr | 85% |
| 3 | NH₂NH₂·H₂O | EtOH | Reflux | 4 hr | 92% |
Characterization:
Preparation of 3-(2-Oxopiperidin-1-yl)aniline
Piperidone Condensation
2-Piperidone reacts with 3-nitrobenzaldehyde via Mannich reaction in acetic acid, catalyzed by HCl gas, to form 1-(3-nitrophenyl)-2-oxopiperidine (Yield: 65%). Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine:
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 50 psi H₂ |
| Solvent | MeOH/THF (1:1) |
| Time | 8 hr |
| Yield | 89% |
Characterization:
Oxalamide Coupling Strategy
Two-Step Dipeptide Synthesis
- Oxalyl Chloride Activation : Oxalyl chloride (1.2 eq) reacts with DMF (cat.) in dry DCM at 0°C to generate the reactive intermediate.
- Amine Coupling : Sequential addition of 3-(2-oxopiperidin-1-yl)aniline (1.0 eq) and 2-(cyclohex-1-en-1-yl)ethylamine (1.0 eq) in the presence of triethylamine (3.0 eq) yields the target compound.
Reaction Table
| Component | Quantity | Role |
|---|---|---|
| Oxalyl chloride | 1.2 eq | Electrophile |
| Aniline derivative | 1.0 eq | Nucleophile |
| Cyclohexene-ethylamine | 1.0 eq | Nucleophile |
| TEA | 3.0 eq | Base |
| Solvent | Dry DCM | Medium |
Workup :
- Quench with ice-water, extract with DCM (3×).
- Purify via silica chromatography (EtOAc/Hexane = 1:2).
- Final yield: 73%.
Characterization:
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 139.8 (C₆H₄), 128.5 (cyclohexene CH), 44.1 (piperidinone CH₂).
- HPLC Purity : 98.6% (C18 column, 254 nm).
Alternative Methods and Optimization
One-Pot Coupling Using HATU
A modern approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:
Procedure :
- Mix oxalic acid (1.0 eq), HATU (2.2 eq), and DIPEA (4.0 eq) in DMF.
- Add both amines simultaneously at 0°C, warm to RT, stir 12 hr.
- Yield: 81%.
Advantages :
- Reduced reaction time (12 hr vs. 24 hr).
- Higher functional group tolerance.
Scalability and Industrial Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
